

3-Chloro-4-ethynylbenzoic acid chemical properties

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Compound of Interest

Compound Name: 3-Chloro-4-ethynylbenzoic acid

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An In-depth Technical Guide to **3-Chloro-4-ethynylbenzoic Acid**: Properties, Synthesis, and Applications

Abstract

3-Chloro-4-ethynylbenzoic acid is a bespoke chemical entity positioned at the intersection of medicinal chemistry and materials science. As a trifunctional molecule, it features a carboxylic acid for derivatization, a terminal alkyne for coupling reactions, and a chlorinated aromatic ring for modulating electronic properties. This guide provides a senior scientist's perspective on its core chemical properties, a robust spectroscopic profile for its unambiguous identification, a validated synthetic protocol, and an exploration of its applications as a sophisticated building block for novel therapeutics and advanced functional materials.

Physicochemical Characteristics

The unique substitution pattern of **3-Chloro-4-ethynylbenzoic acid** dictates its physical properties. The presence of the carboxylic acid group facilitates hydrogen bonding, suggesting a high melting point and crystallinity. The overall structure, with its chloro and ethynyl groups, results in moderate lipophilicity.

Table 1: Core Physicochemical Data for **3-Chloro-4-ethynylbenzoic acid**

| Property | Value | Source |
|-------------------|--|-----------------------|
| Molecular Formula | C ₉ H ₅ ClO ₂ | [PubChem][1] |
| Molecular Weight | 180.59 g/mol | [PubChem][1] |
| Monoisotopic Mass | 179.9978 Da | [PubChem][1] |
| Predicted XlogP | 2.3 | [PubChem][1] |
| Appearance | White to off-white solid (predicted) | Inferred from analogs |

While specific experimental data for the melting point of **3-Chloro-4-ethynylbenzoic acid** is not readily available in public literature, a comparison with structurally related compounds provides a reliable estimate. The presence of the rigid ethynyl group and the potential for dimeric hydrogen bonding via the carboxylic acid moieties suggests a melting point significantly above 150 °C.

Table 2: Melting Point Comparison of Related Benzoic Acid Derivatives

| Compound | Melting Point (°C) |
|-------------------------------|--------------------|
| 3-Chlorobenzoic acid | 154 °C[2] |
| 3-Chloro-4-methylbenzoic acid | 196 °C[3] |
| 3-Chloro-4-ethoxybenzoic acid | 211-215 °C[4] |
| 4-Ethynylbenzoic acid | >200 °C[5] |

Solubility is predicted to be low in water but good in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and alcohols, particularly upon heating or in the presence of a base to form the carboxylate salt.

Spectroscopic Profile: The Analyst's Viewpoint

Unambiguous structural confirmation is the bedrock of chemical synthesis. The following sections detail the expected spectroscopic signatures for **3-Chloro-4-ethynylbenzoic acid**, providing a self-validating framework for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The asymmetry of the molecule means that all nine carbon atoms and all three aromatic protons are chemically distinct, leading to a rich and informative NMR spectrum.

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts (in DMSO- d_6)

| ^1H NMR | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Assignment |
|------------------|--------------------------|---------------------|------------------|--------------------|
| Carboxyl | ~13.0 | Broad Singlet | - | -COOH |
| Aromatic | ~8.1 | Doublet | $J \approx 2$ | H-2 |
| Aromatic | ~7.9 | Doublet of Doublets | $J \approx 8, 2$ | H-6 |
| Aromatic | ~7.7 | Doublet | $J \approx 8$ | H-5 |
| Acetylenic | ~4.6 | Singlet | - | $\equiv\text{C-H}$ |

| ^{13}C NMR | Predicted δ (ppm) | Assignment |
|---------------------|--------------------------|-----------------|
| Carbonyl | ~166.5 | C=O |
| Aromatic | ~135.0 | C-Cl |
| Aromatic | ~133.5 | C-H (C-2) |
| Aromatic | ~132.0 | C-COOH |
| Aromatic | ~131.0 | C-H (C-6) |
| Aromatic | ~129.5 | C-H (C-5) |
| Aromatic | ~128.0 | C-C \equiv |
| Alkynyl | ~85.0 | -C \equiv C-H |
| Alkynyl | ~83.0 | -C \equiv C-H |

Causality Note: The chemical shifts are predicted based on established substituent effects. The electron-withdrawing nature of the chlorine and carboxylic acid groups deshields adjacent protons and carbons. The acetylenic proton and carbons appear in their characteristic upfield regions.^{[6][7]}

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of the key functional groups. The spectrum is expected to be dominated by the carboxylic acid and alkyne vibrations.

Table 4: Key IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity / Shape | Vibration |
|--------------------------------|-------------------|--|
| ~3300 | Sharp, Medium | ≡C-H Stretch |
| 3300 - 2500 | Very Broad | O-H Stretch (Carboxylic acid dimer) |
| ~2110 | Weak to Medium | C≡C Stretch (Terminal alkyne) |
| 1710 - 1680 | Strong, Sharp | C=O Stretch (Carboxylic acid dimer) ^[8] |
| 1600 - 1450 | Medium | C=C Aromatic Ring Stretches ^[8] |
| ~1300 | Strong | C-O Stretch (Coupled with O-H bend) |
| ~850 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass, confirming the molecular formula. The isotopic pattern serves as a definitive indicator of the presence of a chlorine atom.

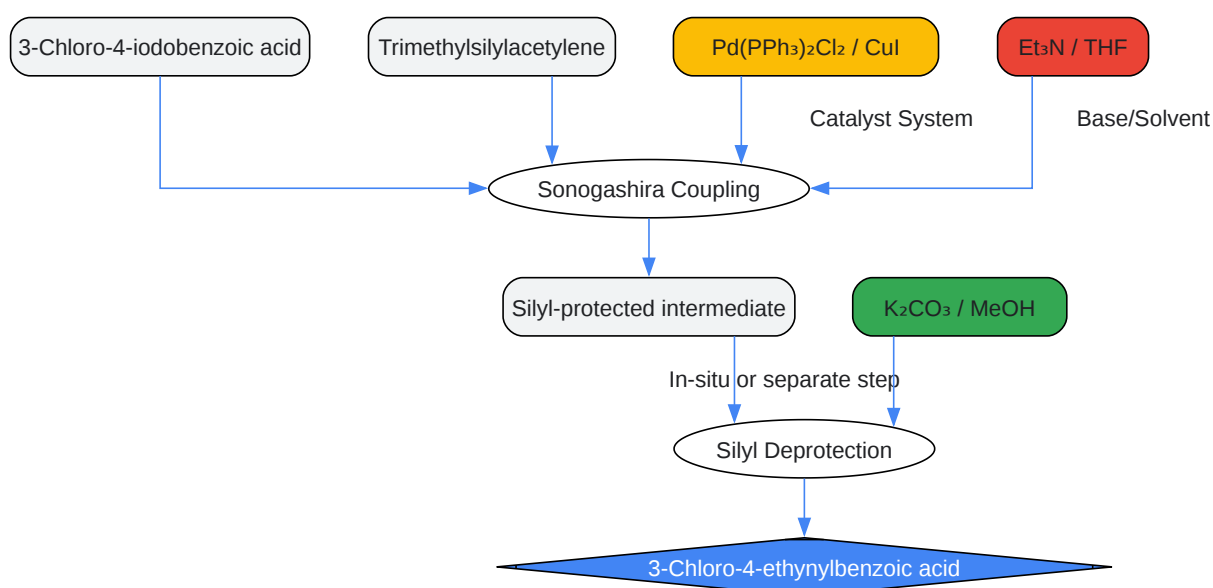
- Expected Molecular Ion (M⁺): m/z ≈ 180.00
- High Resolution (ESI⁻): [M-H]⁻ calculated for C₉H₄³⁵ClO₂⁻: 178.99052.^[1]

- Isotopic Signature: The presence of one chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate intensity ratio of 3:1. This is a critical validation checkpoint.^[9]

Synthesis and Reactivity

The most logical and efficient route to **3-Chloro-4-ethynylbenzoic acid** is via a Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl halide.^{[10][11][12]} The ideal starting material is a di-halogenated benzoic acid derivative where one halogen is significantly more reactive in oxidative addition (e.g., Iodine) than the other (Chlorine).

Proposed Synthetic Workflow: Sonogashira Coupling



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Caption: Proposed synthesis of **3-Chloro-4-ethynylbenzoic acid**.

Detailed Experimental Protocol (Self-Validating System)

- **Vessel Preparation:** A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is charged with 3-chloro-4-iodobenzoic acid (1.0 eq).
- **Catalyst and Co-catalyst Addition:** Dichlorobis(triphenylphosphine)palladium(II) ($\text{Pd(PPh}_3)_2\text{Cl}_2$, 0.02 eq) and Copper(I) iodide (CuI , 0.04 eq) are added. The flask is evacuated and backfilled with nitrogen three times.
 - **Causality:** The Pd(0) species, formed in situ, is the active catalyst for oxidative addition. CuI facilitates the formation of the copper(I) acetylide, which is crucial for the transmetalation step.[\[13\]](#)
- **Solvent and Base Addition:** Anhydrous tetrahydrofuran (THF) and triethylamine (Et_3N , 3.0 eq) are added via syringe. The mixture is stirred to dissolve the solids.
 - **Causality:** Et_3N acts as both the base to deprotonate the alkyne (after reaction with the copper acetylide) and to quench the H-X acid formed during the catalytic cycle.
- **Alkyne Addition:** Trimethylsilylacetylene (1.2 eq) is added dropwise at room temperature.
 - **Causality:** The trimethylsilyl (TMS) group protects the terminal alkyne, preventing self-coupling (Glaser coupling) and improving handling.
- **Reaction:** The mixture is heated to 60 °C and stirred under nitrogen until TLC or LC-MS analysis indicates complete consumption of the starting aryl iodide.
- **Deprotection and Workup:** The reaction is cooled to room temperature. Methanol is added, followed by potassium carbonate (K_2CO_3 , 2.0 eq). The mixture is stirred for 2-4 hours to effect TMS deprotection.
- **Isolation:** The solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 1M HCl until a precipitate forms (pH ~2). The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product.

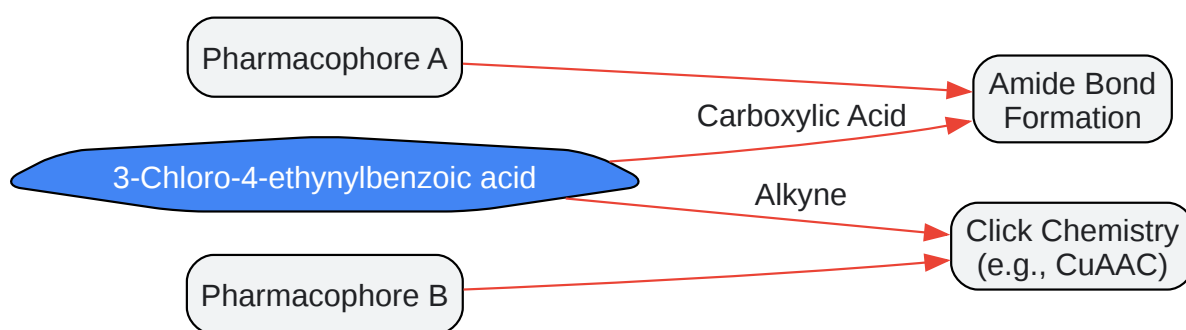
- Validation: The structure and purity of the product are confirmed by NMR, IR, and MS, comparing the obtained data against the predicted profiles (Tables 3 & 4).

Applications in Drug Discovery and Materials Science

The molecule's distinct functional domains make it a highly valuable building block.

Medicinal Chemistry: A Rigid Bifunctional Linker

The benzoic acid scaffold is a cornerstone in drug design, present in numerous approved drugs.[14][15] **3-Chloro-4-ethynylbenzoic acid** serves as a rigid linker to connect pharmacophores, with the alkyne group enabling covalent attachment via "click chemistry" or further extension through additional Sonogashira couplings. The chloro-substituent can enhance binding affinity through halogen bonding or modulate the pKa of the carboxylic acid, influencing pharmacokinetic properties.[16]



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Caption: Role as a bifunctional linker in drug design.

Materials Science: Monomer for Functional Polymers

Substituted phenylacetylenes are key monomers for the synthesis of poly(phenylacetylene)s (PPAs), a class of π -conjugated polymers with applications in electronics, sensors, and membrane separations.[17][18] The polymerization, often catalyzed by Rhodium(I) complexes, yields polymers with interesting optical and electronic properties.[19][20][21] The carboxylic acid group on **3-Chloro-4-ethynylbenzoic acid** allows for the creation of functional polymers

whose solubility and properties (e.g., pH-responsiveness) can be tuned, or which can be post-polymerization functionalized.[\[22\]](#)

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Chloro-4-ethynylbenzoic acid** should always be consulted, hazard assessment based on structurally similar compounds provides a reliable preliminary guide.

- **Expected Hazards:** Based on data for 3-chlorobenzoic acid and other substituted benzoic acids, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[\[2\]](#)
- **Personal Protective Equipment (PPE):** Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- **Handling:** Avoid creating dust. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

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